molecular formula C20H26N4O3 B2482194 [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate CAS No. 929990-73-8

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate

Cat. No.: B2482194
CAS No.: 929990-73-8
M. Wt: 370.453
InChI Key: QXEGXRZPVXWAME-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate is a synthetic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrrolidine moiety linked to a nicotinate ester through an amide bond, a design feature common in many pharmacologically active molecules. The pyrrolidine ring is a prevalent scaffold in chemistry and biology, often utilized in the synthesis of catalysts for asymmetric transformations and as a key component in active pharmaceutical ingredients. Furthermore, the 2-cyanocyclohexyl group is a structural motif that has been explored in the development of potent and selective enzyme inhibitors for therapeutic applications, such as the treatment of diabetes . Researchers may investigate this compound as a potential precursor or candidate for developing novel enzyme inhibitors, receptor modulators, or other biologically active agents. Its value lies in its use as a tool molecule for probing biochemical pathways and for structure-activity relationship (SAR) studies in early-stage drug discovery.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-23(20(15-21)9-3-2-4-10-20)17(25)14-27-19(26)16-8-7-11-22-18(16)24-12-5-6-13-24/h7-8,11H,2-6,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEGXRZPVXWAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC(=O)C1=C(N=CC=C1)N2CCCC2)C3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate represents a class of heterocyclic organic compounds that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with a carboxylate group and a pyrrolidine moiety, which are significant for its biological interactions. The structural complexity allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

The biological activity of [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate can be summarized as follows:

Activity Type Description
Cytotoxicity Exhibits cytotoxic effects against various cancer cell lines, including HeLa and CEM T-cells.
Antiviral Activity Demonstrates antiviral properties, with effective inhibition against specific viral strains.
Antimicrobial Activity Shows moderate antimicrobial effects against bacteria and fungi.
Enzyme Inhibition Acts as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

Cytotoxicity Studies

Research has indicated that the compound possesses significant cytotoxicity against human cancer cell lines. For instance, derivatives similar to this compound have shown low micromolar IC50 values, indicating potent cytostatic effects. In studies involving HeLa cells, the compound exhibited IC50 values ranging from 1.9 to 4.4 μM, comparable to established chemotherapeutic agents like melphalan .

Antiviral Properties

In vitro studies have also evaluated the antiviral potential of the compound. It has been reported to inhibit viral replication in HEL cell cultures with IC50 values between 11 and 20 μM. This suggests that modifications to the molecular structure could enhance its antiviral efficacy .

Antimicrobial Effects

The compound has demonstrated moderate antimicrobial activity against various strains of bacteria and fungi. This activity is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.

The mechanism by which [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in cellular metabolism, leading to altered metabolic pathways.
  • Receptor Interaction : Potential binding to specific receptors could modulate signaling pathways associated with cell proliferation and apoptosis.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Treatment : A study on modified derivatives showed promising results in inhibiting tumor growth in murine models, suggesting potential for further development as an anticancer agent.
  • Viral Infections : Clinical trials evaluating the antiviral properties in patients with chronic viral infections have indicated a reduction in viral load, warranting further exploration in clinical settings.

Comparison with Similar Compounds

Structural Analogues in Drug Metabolism and Toxicology

Key analogues from drug metabolism studies include:

Compound Name Key Structural Features Potential Functional Differences
De-Xy-[S2200] (2-[2-(hydroxymethyl)phenyl]-2-methoxy-N-methylacetamide) Hydroxymethyl phenyl, methoxy-methylacetamide Higher polarity due to hydroxymethyl group; likely faster renal clearance compared to target compound’s lipophilic cyanocyclohexyl .
5-CA-2-HM-MCBX (4-(hydroxymethyl)-3-({2-[1-hydroxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)benzoic acid) Benzoic acid, hydroxymethyl, hydroxy-oxoethyl Carboxylic acid group enhances solubility but may reduce CNS penetration; hydroxy groups increase susceptibility to glucuronidation .

Key Observations :

  • The pyrrolidinyl pyridine moiety may improve binding affinity to nicotinic or kinase receptors compared to benzoic acid derivatives.

Comparison with Pesticide-Related Compounds

Organophosphate pesticides such as dimethoate (O,O-dimethyl S-(2-(methylamino)-2-oxoethyl) phosphorodithioate) and omethoate share methylamino-oxoethyl groups but differ in core reactivity:

Compound Name Core Structure Functional Implications
Dimethoate Phosphorodithioate, methylamino-oxoethyl High reactivity due to phosphorus-sulfur bonds; inhibits acetylcholinesterase, leading to neurotoxicity .
Target Compound Ester-linked pyrrolidinyl pyridine Lower acute toxicity due to absence of phosphorothioate; ester hydrolysis may yield less toxic metabolites.

Key Observations :

  • The target compound’s ester linkage is less reactive than phosphorodithioates, suggesting a safer toxicological profile.

Comparison with Thiazolidine Derivatives

Compounds like (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid () exhibit rigid heterocyclic systems:

Feature Target Compound Thiazolidine Derivatives
Core Structure Pyrrolidinyl pyridine Thiazolidine-carboxylic acid
Polarity Moderate (lipophilic cyclohexyl) High (carboxylic acid, dioxopiperazine)
Metabolic Stability Moderate (ester hydrolysis) High (resistance to hydrolysis due to rigid structure) .

Key Observations :

  • Thiazolidine derivatives’ carboxylic acid groups enhance solubility but limit membrane permeability.
  • The target compound’s pyrrolidinyl pyridine may offer better bioavailability for CNS targets.

Q & A

Q. What are the optimal synthetic routes for [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate, considering stereochemical control?

Methodological Answer: The synthesis involves multi-step reactions, including coupling agents (e.g., DCC or EDC) to activate carboxyl groups and facilitate amide bond formation. Critical steps include:

  • Cyclohexylcyanamide preparation : React 1-cyanocyclohexane with methylamine under anhydrous conditions.
  • Esterification : Use 2-pyrrolidin-1-ylpyridine-3-carboxylic acid with chloroethyl oxalate in dichloromethane (DCM) catalyzed by triethylamine (TEA).
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
    Steric hindrance from the cyclohexyl group necessitates low-temperature reactions (-10°C to 0°C) to minimize racemization. Yields typically range from 45% to 60% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry of the pyrrolidine ring and amide linkage. Key peaks:
    • δ 1.2–1.8 ppm (cyclohexyl protons).
    • δ 3.0–3.5 ppm (pyrrolidinyl N–CH2).
  • Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC-PDA : C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays).
  • X-ray Crystallography : For absolute stereochemical confirmation, co-crystallize with chiral auxiliaries .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity or guide experimental condition optimization?

Methodological Answer:

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., amide coupling). Software: Gaussian 16 or ORCA.
  • Solvent Effects : Conduct COSMO-RS simulations to predict solubility and select optimal solvents (e.g., DMF vs. THF).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.
    Example: ICReDD’s workflow integrates computational predictions with high-throughput screening to reduce trial-and-error experimentation .

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cellular efficacy)?

Methodological Answer:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Data Normalization : Apply statistical tools (e.g., Z-factor) to account for batch variability.
  • Meta-Analysis : Use Bayesian modeling to reconcile discrepancies. For instance, low cellular uptake (measured via LC-MS/MS) may explain reduced efficacy despite high enzyme affinity .

Key Research Challenges

  • Stereochemical Drift : Monitor via chiral HPLC (Chiralpak IA column) during scale-up.
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) identify hydrolytic susceptibility of the ester group. Mitigate with lyophilized storage .

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